2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with significant applications in various fields. This compound is characterized by its chlorinated phenol and benzoxazole structures, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 2-(2,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a synthetic elicitor to trigger disease resistance in plants.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses against pathogens by activating defense pathways . The exact molecular targets and pathways involved in other applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler chlorinated phenol with similar reactivity but less complexity.
2,6-Dichlorophenol: Another chlorinated phenol with different substitution patterns and reactivity.
2,4-Dichlorophenyl benzenesulfonate: A related compound with a sulfonate group, used in different industrial applications.
Uniqueness
2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of chlorinated phenol and benzoxazole structures, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific bioactivity and chemical stability.
Properties
Molecular Formula |
C20H10Cl4N2O2 |
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Molecular Weight |
452.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H10Cl4N2O2/c21-11-1-3-14(15(23)6-11)20-26-17-8-13(2-4-18(17)28-20)25-9-10-5-12(22)7-16(24)19(10)27/h1-9,27H |
InChI Key |
JJOBHQGJTBMWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Cl)Cl)O)N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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